N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium
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Overview
Description
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium is a complex organomercury compound It is characterized by the presence of a mercurial group attached to a salicylamide structure, which is further modified with methoxy and carboxymethyl groups
Preparation Methods
The synthesis of N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium involves several steps. The starting materials typically include salicylamide, methoxy compounds, and mercurial reagents. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Chemical Reactions Analysis
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium undergoes various chemical reactions, including:
Oxidation: The mercurial group can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercurial group to a lower oxidation state, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the methoxy or carboxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been studied for its antimicrobial properties and potential use in biological assays.
Medicine: Research has investigated its potential as a therapeutic agent, particularly for its antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of specialized materials and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium involves its interaction with biological molecules. The mercurial group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been utilized in antimicrobial applications. The compound’s effects are mediated through its ability to modify protein structures and interfere with metabolic pathways .
Comparison with Similar Compounds
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium can be compared to other organomercury compounds, such as:
Thiomersal: A well-known organomercury compound used as a preservative in vaccines.
Phenylmercuric acetate: Used as a fungicide and antiseptic.
Properties
CAS No. |
67479-01-0 |
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Molecular Formula |
C17H18HgNNa3O9S |
Molecular Weight |
682.0 g/mol |
IUPAC Name |
trisodium;[3-[[2-(carboxylatomethoxy)benzoyl]amino]-2-methoxypropyl]-(1,2-dicarboxylatoethylsulfanyl)mercury |
InChI |
InChI=1S/C13H16NO5.C4H6O4S.Hg.3Na/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;5-3(6)1-2(9)4(7)8;;;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);2,9H,1H2,(H,5,6)(H,7,8);;;;/q;;4*+1/p-4 |
InChI Key |
ISZLALPZPVGDHQ-UHFFFAOYSA-J |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1OCC(=O)[O-])C[Hg]SC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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